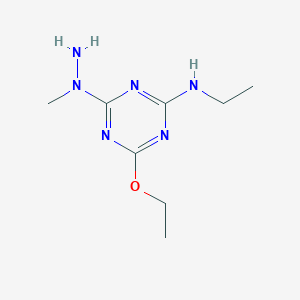
4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes an ethoxy group, an ethyl group, and an amino group attached to the triazine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine typically involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ4-1,2,4-thiadiazoline with methylamine . This reaction proceeds under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced techniques such as microwave irradiation can enhance the efficiency of the synthesis, reducing reaction times and improving yields . The final product is usually purified through crystallization or chromatographic methods to achieve the required purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazine compounds with different functional groups .
Applications De Recherche Scientifique
4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Biology: The compound’s unique structure makes it useful in studying biological systems, particularly in understanding enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazine derivatives such as:
- 2-amino-4-methylamino-6-ethoxy-1,3,5-triazine
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Propriétés
Numéro CAS |
127016-04-0 |
|---|---|
Formule moléculaire |
C8H16N6O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H16N6O/c1-4-10-6-11-7(14(3)9)13-8(12-6)15-5-2/h4-5,9H2,1-3H3,(H,10,11,12,13) |
Clé InChI |
AJLSAORMPSTFES-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)OCC)N(C)N |
SMILES canonique |
CCNC1=NC(=NC(=N1)OCC)N(C)N |
Synonymes |
1,3,5-Triazin-2-amine,4-ethoxy-N-ethyl-6-(1-methylhydrazino)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















